molecular formula C13H21N7O2S B2533043 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine CAS No. 1203137-05-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine

Cat. No.: B2533043
CAS No.: 1203137-05-6
M. Wt: 339.42
InChI Key: RPABVKFIDYXUFU-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine typically involves multiple steps. One common method starts with the methylation of pyrazole to form 3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring and the dimethylsulfamoyl group. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2S/c1-10-7-11(2)20(18-10)13-8-12(15-9-16-13)14-5-6-17-23(21,22)19(3)4/h7-9,17H,5-6H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPABVKFIDYXUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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